(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds. The presence of the boronic acid group makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and efficient . The hydroboration reaction is often followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency. The use of pinacol boronic esters as intermediates is common due to their stability and ease of handling .
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Boranes or alkylboranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the metal center .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thiopheneboronic acid
Comparison: (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid is unique due to the presence of the isobenzofuran ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain coupling reactions compared to simpler boronic acids like phenylboronic acid . The methyl group at the 5-position also influences its reactivity and selectivity in chemical transformations .
Eigenschaften
Molekularformel |
C9H11BO3 |
---|---|
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
(5-methyl-1,3-dihydro-2-benzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-2-3-7-4-13-5-8(7)9(6)10(11)12/h2-3,11-12H,4-5H2,1H3 |
InChI-Schlüssel |
FMVKGDZLCUPXHH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC2=C1COC2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.